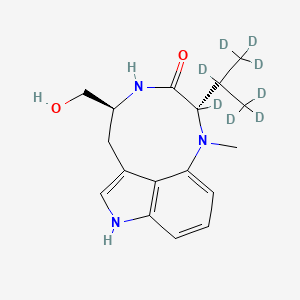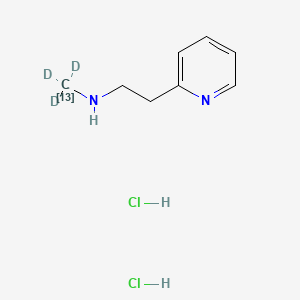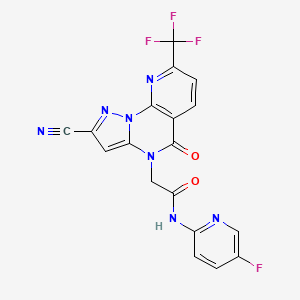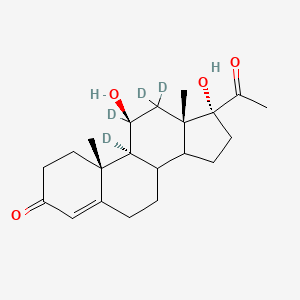
(-)-Indolactam V-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Indolactam V-d8 is a deuterated derivative of (-)-Indolactam V, a compound known for its biological activity, particularly in the activation of protein kinase C (PKC). The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various research applications, including mass spectrometry and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Indolactam V-d8 typically involves the incorporation of deuterium atoms into the indolactam structure. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Total Synthesis: This approach involves the complete synthesis of the indolactam structure from deuterated starting materials, ensuring the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors in the synthesis process. The choice of method depends on factors such as cost, availability of deuterated materials, and the desired level of deuterium incorporation.
化学反应分析
Types of Reactions
(-)-Indolactam V-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the indolactam structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of this compound.
科学研究应用
(-)-Indolactam V-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in mass spectrometry to study deuterium incorporation and metabolic pathways.
Biology: Employed in the study of protein kinase C activation and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate protein kinase C activity.
Industry: Utilized in the development of deuterated drugs and other compounds with improved pharmacokinetic properties.
作用机制
The mechanism of action of (-)-Indolactam V-d8 involves the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that can affect various cellular processes, including cell growth, differentiation, and apoptosis.
相似化合物的比较
(-)-Indolactam V-d8 can be compared with other similar compounds, such as:
(-)-Indolactam V: The non-deuterated form, which has similar biological activity but different mass spectrometric properties.
Phorbol Esters: Another class of PKC activators, which have different chemical structures but similar biological effects.
Bryostatin: A natural product that also activates PKC but has a more complex structure and different pharmacological properties.
The uniqueness of this compound lies in its deuterium incorporation, which makes it particularly useful in research applications that require precise mass spectrometric analysis and metabolic studies.
属性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
309.43 g/mol |
IUPAC 名称 |
(10S,13S)-10-deuterio-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-13-(hydroxymethyl)-9-methyl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1/i1D3,2D3,10D,16D |
InChI 键 |
LUZOFMGZMUZSSK-WXAGKEHZSA-N |
手性 SMILES |
[2H][C@@]1(C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)

